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Compound of Interest

Compound Name: 1-Methoxy-4-methylphenazine

Cat. No.: B15486070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational
approaches applicable to the study of a-methoxy-4-methylphenazine. While specific
experimental and computational data for this exact molecule are not readily available in
published literature, this document outlines the expected properties and detailed
methodologies for its analysis based on extensive research on analogous phenazine
derivatives.[1][2][3][4]

Introduction to Phenazines and a-Methoxy-4-
methylphenazine

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse
biological and electronic properties.[4] The introduction of substituents, such as methoxy and
methyl groups, can significantly modulate these properties, making them promising candidates
for applications in medicinal chemistry and materials science. This guide focuses on a
representative isomer, 1-methoxy-4-methylphenazine, to explore the theoretical
underpinnings of its structure and reactivity.

Theoretical Molecular Structure

The structure of 1-methoxy-4-methylphenazine is based on the tricyclic phenazine core. The
methoxy (-OCHs) group at position 1 and the methyl (-CHs) group at position 4 are expected to
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influence the electronic distribution and steric profile of the molecule.

Caption: Molecular structure of 1-methoxy-4-methylphenazine.

Computational Methodology

The theoretical investigation of a-methoxy-4-methylphenazine would primarily involve Density
Functional Theory (DFT) calculations. These studies are crucial for understanding the
molecule's electronic structure, spectroscopic properties, and reactivity.

Computational Workflow

A typical computational workflow for analyzing a-methoxy-4-methylphenazine is depicted
below.

Initial Structure Generation

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

'

Frequency Calculation
(Confirmation of Minimum Energy)

'

Electronic Properties Calculation
(HOMO, LUMO, ESP)

' '

Reactivity Descriptors Spectroscopic Simulations
(Fukui Functions, etc.) (IR, UV-Vis, NMR)

Data Analysis and Interpretation
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Caption: A generalized workflow for the computational study of a-methoxy-4-methylphenazine.

Detailed Protocols

Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:

o Geometry Optimization: The initial structure of 1-methoxy-4-methylphenazine would be
optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the
ground state geometry.

e Frequency Calculations: To confirm that the optimized structure corresponds to a true energy
minimum, frequency calculations are performed at the same level of theory. The absence of
imaginary frequencies indicates a stable structure.

o Electronic Properties:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to
determine the molecule's electronic reactivity and kinetic stability.

o Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron
density distribution and identify potential sites for electrophilic and nucleophilic attack.

e Spectroscopic Simulations:

o Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR
spectrum.

o UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the
electronic transitions and predict the UV-Vis absorption spectrum.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic
Orbital (GIAO) method is used to calculate the NMR chemical shifts.
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Predicted Quantitative Data

Based on studies of similarly substituted phenazines, the following tables summarize the types
of quantitative data that would be expected from a computational analysis of 1-methoxy-4-
methylphenazine.

Table 1: Predi | C ical E

Parameter Predicted Value Range
C-C bond lengths (aromatic) 1.38-1.42 A

C-N bond lengths 1.33-1.37A

C-O bond length 1.35-1.39 A

C-H bond lengths 1.08-1.10 A

Dihedral angles (ring) < 5° (indicating planarity)

ble 2: Predicted El : :

Property Predicted Value Range Significance
HOMO Energy -5.5t0-6.5eV Electron-donating ability
LUMO Energy -1.5t0-25eV Electron-accepting ability
Chemical reactivity and
HOMO-LUMO Gap 3.5t04.5eV =
stability
Dipole Moment 1.5to0 2.5 Debhye Molecular polarity

Table 3: Predicted Spectroscopic Data
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Spectrum Key Predicted Peaks

C-H stretching (aromatic): ~3050-3100 cm~—1C-H
stretching (aliphatic): ~2850-2960 cm~1C=N

IR stretching: ~1620-1650 cm~1C=C stretching
(aromatic): ~1450-1600 cm~1C-O stretching:
~1230-1270 cm~?

UV-Vis Amax: ~350-400 nm (11 - TT* transitions)

Aromatic protons: & 7.5 - 8.5 ppmMethoxy
1H NMR protons: d 3.9 - 4.2 ppmMethyl protons: 6 2.4 -
2.7 ppm

Aromatic carbons: & 120 - 150 ppmMethoxy
13C NMR carbon: 8 55 - 60 ppmMethyl carbon: & 15 - 20

ppm

Experimental Protocols for Synthesis and
Characterization

While this guide focuses on theoretical aspects, a brief outline of the experimental procedures
necessary to validate the computational findings is provided below.

Synthetic Pathway

A plausible synthetic route for 1-methoxy-4-methylphenazine could involve the condensation
of a substituted o-phenylenediamine with a substituted o-benzoquinone.

Substituted Condensation
o-phenylenediamine >
G—Methoxy-4—methylphenazina

>
Substituted
0-benzoquinone

Click to download full resolution via product page

Caption: A generalized synthetic pathway for a-methoxy-4-methylphenazine.
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Characterization Methods

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the
molecular structure.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

« Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and study electronic
transitions, allowing for direct comparison with simulated spectra.

» X-ray Crystallography: To determine the precise three-dimensional structure, including bond
lengths and angles, for validation of the optimized geometry.

Conclusion

This technical guide provides a framework for the theoretical and computational investigation of
a-methoxy-4-methylphenazine. By leveraging established DFT methods and drawing parallels
with related phenazine derivatives, researchers can gain significant insights into the structural,
electronic, and spectroscopic properties of this molecule. The outlined protocols serve as a
robust starting point for future in-silico and experimental studies, which are essential for
unlocking the potential of this compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Theoretical and Computational Guide to a-Methoxy-4-
methylphenazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486070#a-methoxy-4-methylphenazine-
theoretical-and-computational-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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